rac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine
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Overview
Description
rac-2-Ethoxy-3-octadecanamido-1-propylphosphocholine: is a synthetic compound with the molecular formula C28H59N2O6P and a molecular weight of 550.75 . It is known for its role as a protein kinase C inhibitor
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-2-Ethoxy-3-octadecanamido-1-propylphosphocholine involves the reaction of octadecanoyl chloride with 2-amino-1-propanol to form 2-octadecanamido-1-propanol. This intermediate is then reacted with ethyl chloroformate to produce 2-ethoxy-3-octadecanamido-1-propanol. Finally, the compound is phosphorylated using phosphorus oxychloride and trimethylamine to yield rac-2-Ethoxy-3-octadecanamido-1-propylphosphocholine .
Industrial Production Methods: Industrial production methods for rac-2-Ethoxy-3-octadecanamido-1-propylphosphocholine typically involve large-scale synthesis using the same synthetic routes as described above. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: rac-2-Ethoxy-3-octadecanamido-1-propylphosphocholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding amines and alcohols.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides, acyl chlorides, and amines.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phosphocholine derivatives.
Scientific Research Applications
Mechanism of Action
rac-2-Ethoxy-3-octadecanamido-1-propylphosphocholine exerts its effects by inhibiting protein kinase C. Protein kinase C is a family of enzymes that play a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting protein kinase C, rac-2-Ethoxy-3-octadecanamido-1-propylphosphocholine can modulate these cellular processes, making it a potential therapeutic agent for various diseases .
Comparison with Similar Compounds
1-Octadecyl-2-methoxy-rac-glycero-3-phosphocholine: A synthetic antitumor phospholipid with similar inhibitory effects on protein kinase C.
2-Ethoxy-3-hexadecanamido-1-propylphosphocholine: An analog of rac-2-Ethoxy-3-octadecanamido-1-propylphosphocholine with a shorter alkyl chain.
Uniqueness: rac-2-Ethoxy-3-octadecanamido-1-propylphosphocholine is unique due to its specific structure, which allows it to effectively inhibit protein kinase C.
Properties
IUPAC Name |
[2-ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H59N2O6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)29-25-27(34-7-2)26-36-37(32,33)35-24-23-30(3,4)5/h27H,6-26H2,1-5H3,(H-,29,31,32,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVZKDZYEOYGKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H59N2O6P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30920964 |
Source
|
Record name | 3,5-Dioxa-9-aza-4-phosphaheptacosan-1-aminium, 7-ethoxy-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30920964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112989-02-3 |
Source
|
Record name | 3-Octadecanamido-2-ethoxypropylphosphocholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112989023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dioxa-9-aza-4-phosphaheptacosan-1-aminium, 7-ethoxy-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30920964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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